molecular formula C19H12N8OS2 B10886556 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide

Cat. No.: B10886556
M. Wt: 432.5 g/mol
InChI Key: RTBMRUYEUVGFGG-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(5-CYANO-2-IMINO-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-4-YL)ACETAMIDE is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of pyridine, thiazole, and acetamide moieties, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(5-CYANO-2-IMINO-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 6-sulfanyl intermediates with 2-(bromomethyl)-1H-imidazole hydrobromide or methyl chloroacetate in the presence of sodium hydrogen carbonate at room temperature . Another approach involves the condensation of malononitrile with thiols and aldehydes, followed by further reactions with S-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(5-CYANO-2-IMINO-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-4-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(5-CYANO-2-IMINO-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with adenosine receptors. The compound acts as a partial agonist at the A1 and A2B adenosine receptors, leading to a synergistic effect on glucose homeostasis . This interaction modulates various signaling pathways, potentially offering therapeutic benefits in metabolic disorders.

Properties

Molecular Formula

C19H12N8OS2

Molecular Weight

432.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(5-cyano-2-imino-3-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H12N8OS2/c20-7-11-6-12(8-21)18(26-16(11)23)29-10-15(28)25-17-14(9-22)30-19(24)27(17)13-4-2-1-3-5-13/h1-6,24H,10H2,(H2,23,26)(H,25,28)

InChI Key

RTBMRUYEUVGFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=N)C#N)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

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